molecular formula C11H12IN3O2 B13930492 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol

Cat. No.: B13930492
M. Wt: 345.14 g/mol
InChI Key: UUBPWLBXOHNDPN-UHFFFAOYSA-N
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Description

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol ( 2738910-58-0) is a versatile 1H-pyrazolo[3,4-b]pyridine derivative supplied for advanced pharmaceutical and biochemical research. This compound belongs to a privileged scaffold of significant interest in medicinal chemistry due to its close structural similitude to purine bases adenine and guanine, making it a valuable precursor for developing targeted bioactive molecules . The core 1H-pyrazolo[3,4-b]pyridine structure presents multiple diversity centers, allowing for strategic functionalization at various positions. The 3-iodo substituent on the pyrazole ring serves as a key reactive handle for further elaboration via metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for structure-activity relationship studies . The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position acts as a protecting group for the pyrazole nitrogen, enhancing solubility and providing strategic control in multi-step synthetic sequences . Researchers utilize this building block in the synthesis of potential therapeutic agents, particularly in the development of tyrosine kinase inhibitors (TKI) and other targeted small molecule therapies . The structural features of the pyrazolo[3,4-b]pyridine core have established its importance in biomedical research, with over 300,000 analogous derivatives described in scientific literature and patents . Handling Note: For research use only. Not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets prior to use and implement appropriate safety precautions when handling.

Properties

Molecular Formula

C11H12IN3O2

Molecular Weight

345.14 g/mol

IUPAC Name

3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-5-ol

InChI

InChI=1S/C11H12IN3O2/c12-10-8-5-7(16)6-13-11(8)15(14-10)9-3-1-2-4-17-9/h5-6,9,16H,1-4H2

InChI Key

UUBPWLBXOHNDPN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)O)C(=N2)I

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-b]pyridine Formation

The synthesis begins with constructing the pyrazolo[3,4-b]pyridine core, typically achieved by cyclization reactions involving 2-chloropyridine derivatives and hydrazine. For example, cyclization of 2-chloro-3-cyanopyridine with hydrazine can yield the pyrazolo[3,4-b]pyridine nucleus, which is then functionalized further.

Protection of the N-1 Position with Tetrahydro-2H-pyran-2-yl (THP) Group

The nitrogen at position 1 is protected by introducing the tetrahydropyranyl (THP) group. This protecting group enhances the compound's stability during subsequent reactions and can be introduced by reacting the pyrazolo[3,4-b]pyridine with dihydropyran under acidic catalysis. The THP group is stable under many reaction conditions but can be removed under mild acidic conditions later.

Hydroxylation at the 5-Position

The 5-hydroxy group can be introduced either by direct hydroxylation of the pyrazolo[3,4-b]pyridine ring or by using appropriately substituted precursors. The hydroxylation step may involve electrophilic substitution or oxidation reactions, depending on the synthetic route chosen.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Suzuki–Miyaura Cross-Coupling for Aryl Substitution

A key step in synthesizing derivatives like 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. These reactions enable the selective introduction of aryl groups at the iodine site (C-3). The reaction conditions typically include:

  • Catalyst: Pd(OAc)2 (5 mol%)
  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
  • Base: Cesium carbonate (Cs2CO3) (2 equiv.)
  • Solvent: 1,4-Dioxane/water mixture (3:1)
  • Temperature: 60 °C for the first arylation, followed by 100 °C for subsequent arylation steps
  • Reaction time: 1–4 hours depending on the step

This method allows high chemoselectivity and yields, with the THP protecting group remaining intact during the coupling.

Sequential One-Pot Arylation

Sequential one-pot Suzuki coupling can be employed to introduce multiple aryl groups at different positions (e.g., C-3 and C-6) without isolating intermediates. After the first coupling at 60 °C, a second arylboronic acid and additional catalyst are added, and the mixture is heated to 100 °C to complete the second arylation. This method is time- and cost-effective, yielding diarylated products in moderate to good yields (43–72%).

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
Pyrazolo[3,4-b]pyridine core formation Cyclization 2-chloro-3-cyanopyridine + hydrazine High Starting heterocycle synthesis
Iodination at C-3 Diazotization and iodination NaNO2, KI, acidic medium High Selective iodination
N-1 Protection THP protection Dihydropyran, acid catalyst High Protects N-1 during reactions
Suzuki–Miyaura coupling Pd-catalyzed cross-coupling Pd(OAc)2/dppf, Cs2CO3, 1,4-dioxane:H2O (3:1), 60°C 68–95 Selective arylation at C-3
Sequential one-pot diarylation Pd-catalyzed cross-coupling Pd(OAc)2/dppf, Cs2CO3, 60°C then 100°C 43–72 Efficient diarylation
THP Deprotection Acid-catalyzed deprotection TFA or MeOH/HCl, 70°C 97–99 Yields free pyrazolopyridine

Analytical and Characterization Techniques

The structure and purity of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol and its derivatives are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis
  • Thin-layer chromatography (TLC) and column chromatography for purification

These techniques ensure the correct installation of substituents and the integrity of the THP protecting group during synthesis.

Research Findings and Source Diversity

The preparation methods summarized here are drawn from peer-reviewed chemical literature focusing on pyrazolo[3,4-b]pyridine derivatives, including recent advances in palladium-catalyzed cross-coupling reactions and protecting group strategies. Additional information from chemical suppliers and industrial sources confirms the practical aspects of synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets. The iodine atom and the hydroxyl group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and related analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target : 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol Pyrazolo[3,4-b]pyridine 1-THP, 3-I, 5-OH ~395.2 (estimated) Intermediate for drug synthesis; iodine enables cross-coupling; THP improves stability.
3-Iodo-5-(1-(2-((THP)oxy)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-(Pyrazole with THP-O-ethyl), 3-I 438.26 Pharmaceutical intermediate; pyrrolo core may enhance DNA binding vs. pyrazolo analogues.
5-Nitro-1H-pyrazolo[3,4-b]pyridin-3-ol Pyrazolo[3,4-b]pyridine 5-NO2, 3-OH ~208.1 (estimated) Nitro group facilitates electrophilic substitution; potential agrochemical applications.

Key Comparisons

Core Structure
  • Pyrazolo[3,4-b]pyridine (Target and ) : Contains adjacent nitrogen atoms in the five-membered ring, enabling strong π-π stacking and hydrogen bonding. This structure is common in kinase inhibitors due to its mimicry of purine bases.
  • Pyrrolo[2,3-b]pyridine () : Features a single nitrogen in the five-membered ring, reducing electron density and altering binding affinity compared to pyrazolo derivatives.
Substituent Effects
  • Iodine vs. Nitro Groups :
    • The iodine in the target compound and ’s analogue serves as a heavy atom for crystallography and a reactive site for cross-coupling .
    • The nitro group in ’s compound is electron-withdrawing, directing further substitution reactions (e.g., reduction to amines).
  • THP Group :
    • The THP group in the target compound and ’s analogue improves solubility in organic solvents and protects reactive hydroxyl groups during synthesis.

Research Findings and Implications

  • Synthetic Utility : The THP group in the target compound simplifies purification by masking polar hydroxyl groups, a strategy also seen in ’s analogue .
  • Biological Relevance : Pyrazolo[3,4-b]pyridine derivatives (target and ) are explored as kinase inhibitors, with iodine substitution improving target selectivity.
  • Limitations : The iodine atom in the target compound may introduce steric hindrance, reducing reaction yields compared to smaller halogens (e.g., bromine).

Biological Activity

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12IN3O2
  • Molecular Weight : 345.14 g/mol
  • CAS Number : 2738910-58-0

Antitumor Activity

Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including HeLa and HCT116 cells .

CompoundTargetIC50 (µM)Cancer Cell Line
3-Iodo-PyrazoloCDK20.36HeLa
3-Iodo-PyrazoloCDK91.8HCT116

Antimicrobial Activity

The antimicrobial potential of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol has been assessed in several studies. It has been found to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : The compound acts as a selective inhibitor of CDKs, which play a vital role in regulating the cell cycle and transcription.
  • Antioxidant Properties : Studies suggest that it may possess antioxidant properties, reducing oxidative stress within cells.
  • Metal Chelation : Some derivatives have shown the ability to chelate metal ions, which can be beneficial in reducing metal toxicity and enhancing bioavailability.

Study on Antitumor Effects

In a recent study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitumor activity. Among these, 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol showed significant inhibition of tumor growth in vitro and in vivo models. The study highlighted its potential as a lead compound for further development .

Study on Antimicrobial Activity

Another study published in Frontiers in Microbiology assessed the antimicrobial efficacy of various pyrazolo derivatives against resistant strains of bacteria. The results indicated that 3-Iodo derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its application in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. How to reconcile discrepancies in biological activity data across structural analogs?

  • Resolution : SAR studies reveal that the iodo substituent enhances target affinity but reduces solubility. Modify the THP group to PEGylated analogs to improve bioavailability while retaining potency. Validate via in vitro assays (e.g., IC₅₀ comparisons) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Functionalization

Reaction TypeConditionsYield (%)Purity (HPLC)Reference
IodinationNaI, EtOH, reflux, 12 h6598.5%
THP DeprotectionTFA/DCM, 0°C, 1 h8599.1%
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C, 6 h7297.8%

Q. Table 2. Stability Profile Under Various Conditions

ConditionDegradation Time (t₉₀)Major DegradantsMitigation Strategy
Light (UV, 254 nm)48 hDeiodinated byproductAmber glass storage
Moisture (75% RH)72 hHydrolyzed THP derivativeDesiccant (silica gel)

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